molecular formula C23H15ClN2O4 B6009124 N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B6009124
M. Wt: 418.8 g/mol
InChI Key: WUYDDCYDKNZPRD-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran carboxamide core linked to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through the cyclization of an appropriate precursor, followed by the introduction of the benzofuran carboxamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like nitro or amino groups.

Scientific Research Applications

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
  • 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol

Uniqueness

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran carboxamide core and a benzoxazole ring. This structural arrangement imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O4/c1-28-19-8-6-14(10-16(19)24)23-26-17-12-15(7-9-20(17)30-23)25-22(27)21-11-13-4-2-3-5-18(13)29-21/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYDDCYDKNZPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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